![molecular formula C12H17F2O4P B12567336 Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester CAS No. 306753-69-5](/img/structure/B12567336.png)
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H17F2O4P. This compound is characterized by the presence of a phosphonic acid group, a difluoromethyl group, and a methoxyphenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of difluoromethylphosphonic acid with diethyl ether in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, methyl-substituted compounds, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The phosphonic acid group can chelate metal ions, making it useful in enzyme inhibition and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, P-[hydroxy(3-methoxyphenyl)methyl]-, diethyl ester: Similar structure but with a hydroxy group instead of a difluoromethyl group.
Difluoro(pyridinyl)methyl]phosphonates: Contains a pyridinyl group instead of a methoxyphenyl group.
Uniqueness
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is unique due to the presence of both a difluoromethyl group and a methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
306753-69-5 |
|---|---|
Molekularformel |
C12H17F2O4P |
Molekulargewicht |
294.23 g/mol |
IUPAC-Name |
1-[diethoxyphosphoryl(difluoro)methyl]-3-methoxybenzene |
InChI |
InChI=1S/C12H17F2O4P/c1-4-17-19(15,18-5-2)12(13,14)10-7-6-8-11(9-10)16-3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
NTINADPIYUJFHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)OC)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

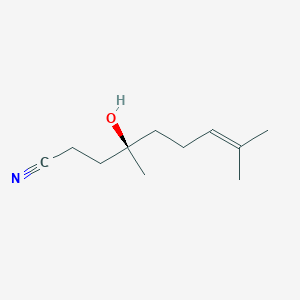
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

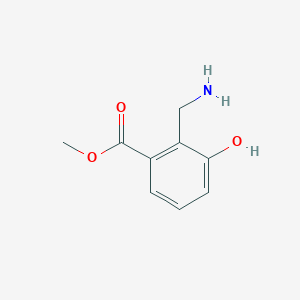
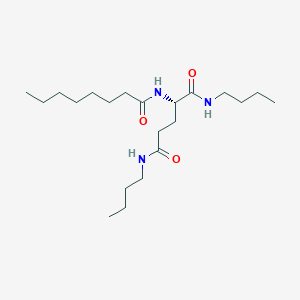
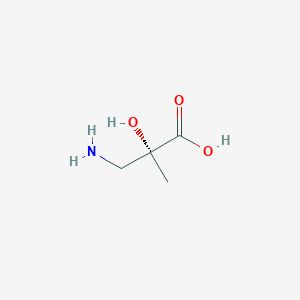
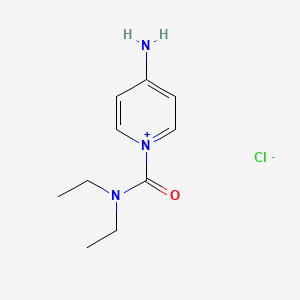
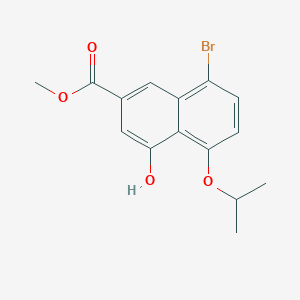


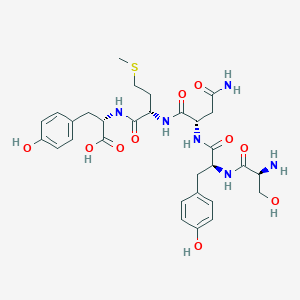
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
